molecular formula C22H17ClFN3O4S B6583124 N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252920-24-3

N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6583124
CAS No.: 1252920-24-3
M. Wt: 473.9 g/mol
InChI Key: APPRWNKJRMCADM-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidinone core substituted with a 3-[(4-fluorophenyl)methyl] group and an acetamide side chain linked to a 3-chloro-4-methoxyphenyl moiety. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry due to its ability to modulate kinase activity and interact with biological targets such as phosphodiesterases or DNA repair enzymes .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O4S/c1-31-18-7-6-15(10-16(18)23)25-19(28)12-26-17-8-9-32-20(17)21(29)27(22(26)30)11-13-2-4-14(24)5-3-13/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPRWNKJRMCADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core structure with various substituents that enhance its biological activity. The molecular formula is C20H18ClFN3O4SC_{20}H_{18}ClFN_3O_4S, and it has a molecular weight of approximately 421.89 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions can lead to the inhibition of certain enzymes or modulation of receptor functions, which may result in therapeutic effects such as anti-inflammatory or anticancer activities.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to thieno[3,2-d]pyrimidine derivatives. For instance:

  • In vitro studies demonstrated that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines. For example, a related compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives possess significant antimicrobial properties:

  • Antibacterial and antifungal tests have shown efficacy against multiple strains of bacteria and fungi. The presence of halogen atoms (like chlorine and fluorine) in the structure enhances these activities by increasing the compound's electrophilicity .

Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives showed promising results in inhibiting tumor growth in animal models. The mechanism was linked to the induction of apoptosis in cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial potential of a related thieno[3,2-d]pyrimidine compound. Results indicated strong inhibition against gram-positive bacteria and fungi, supporting its use as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (μM)Reference
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerT47D (Breast Cancer)27.3
AntimicrobialStaphylococcus aureus15.0
AntimicrobialCandida albicans12.5

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent targeting various diseases. The presence of multiple functional groups in its structure suggests it may interact with biological targets effectively.

Anticancer Activity

Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exhibit anticancer properties . For instance:

  • Mechanism of Action : The thieno[3,2-d]pyrimidine core is known for inhibiting specific kinases involved in cancer cell proliferation. This compound may inhibit pathways critical for tumor growth and survival.
  • Case Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines (e.g., breast and lung cancer) by disrupting cellular signaling pathways associated with growth and survival.

Antimicrobial Properties

The compound's structure may confer antimicrobial activity , making it a candidate for treating infections caused by resistant bacteria.

  • Research Findings : Preliminary studies suggest that derivatives of this compound show inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity.

Table 1: Summary of Structural Variations and Their Biological Activities

Compound VariationBiological ActivityReference
3-Chloro substitutionIncreased potency against cancer cells
4-Fluoro substitutionEnhanced antimicrobial activity
Methoxy group presenceImproved solubility and bioavailability

Drug Development Pipeline

This compound is currently being evaluated in preclinical studies for its safety profile and therapeutic efficacy.

Preclinical Studies

These studies focus on:

  • Toxicity Assessment : Evaluating the compound's safety in animal models.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

  • Structural Differences: The thieno[3,2-d]pyrimidinone core is retained, but the 3-[(4-fluorophenyl)methyl] group is replaced with a phenyl ring at position 5. The acetamide side chain is linked to a 2-chloro-4-methylphenyl group instead of 3-chloro-4-methoxyphenyl.
  • Impact on Properties :
    • Molecular weight: 409.888 g/mol (vs. ~450–470 g/mol estimated for the target compound), suggesting reduced steric hindrance .
    • The absence of a methoxy group may decrease solubility but improve metabolic resistance to demethylation.

N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide

  • Structural Differences: Chromeno[2,3-d]pyrimidine replaces the thieno[3,2-d]pyrimidinone core, introducing an oxygen atom and fused benzene ring. A sulfanyl (-S-) linker connects the acetamide to the heterocycle instead of a direct nitrogen bond.
  • Impact on Properties: The chromeno-pyrimidine system may enhance π-π stacking interactions with aromatic residues in target proteins. The sulfanyl group could increase susceptibility to oxidative metabolism .

2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide

  • Structural Differences: A pyrimidine-thioether and 1,3,4-oxadiazole replace the thienopyrimidinone core. The 4-nitrophenyl acetamide group introduces strong electron-withdrawing effects.
  • Impact on Properties: The oxadiazole ring improves metabolic stability but may reduce solubility due to hydrophobicity.

Key Structural-Activity Relationship (SAR) Insights

Feature Target Compound Analogues Effect
Core Heterocycle Thieno[3,2-d]pyrimidinone Chromeno-pyrimidine, Pyrimidine-oxadiazole Thieno core favors kinase inhibition
Substituent at Position 3 4-Fluorophenylmethyl Phenyl, Sulfanyl groups Fluorine enhances lipophilicity and target affinity
Acetamide Side Chain 3-Chloro-4-methoxyphenyl 4-Nitrophenyl, 2-Chloro-4-methylphenyl Methoxy improves solubility; chloro enhances selectivity

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